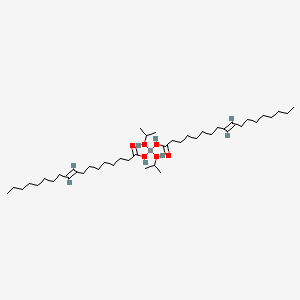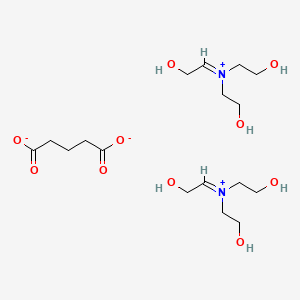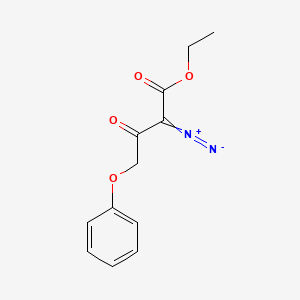
ethyl 2-diazo-3-oxo-4-phenoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-diazo-3-oxo-4-phénoxybutanoate d'éthyle est un composé organique de formule moléculaire C12H12N2O4. Il s'agit d'un composé diazo, caractérisé par la présence d'un groupe diazo (-N2) lié à un groupe carbonyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 2-diazo-3-oxo-4-phénoxybutanoate d'éthyle peut être synthétisé par plusieurs méthodes. Une approche courante consiste à faire réagir l'acétoacétate d'éthyle avec le phénol en présence d'une base pour former le 3-oxo-4-phénoxybutanoate d'éthyle. Cet intermédiaire est ensuite traité avec un agent diazotant, tel que le diazométhane, pour introduire le groupe diazo, ce qui conduit à la formation de 2-diazo-3-oxo-4-phénoxybutanoate d'éthyle .
Méthodes de production industrielle
La production industrielle de 2-diazo-3-oxo-4-phénoxybutanoate d'éthyle implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour obtenir des rendements et une pureté plus élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-diazo-3-oxo-4-phénoxybutanoate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les composés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe diazo en un groupe amine.
Substitution : Le groupe diazo peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et l'hydrogène gazeux en présence d'un catalyseur sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les alcools.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation produit généralement des composés oxo, tandis que la réduction produit des amines .
Applications de recherche scientifique
Le 2-diazo-3-oxo-4-phénoxybutanoate d'éthyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés hétérocycliques et comme réactif dans les transformations organiques.
Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et comme sonde pour les systèmes biologiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-diazo-3-oxo-4-phénoxybutanoate d'éthyle implique la génération d'intermédiaires réactifs, tels que les carbènes, lors de la décomposition du groupe diazo. Ces intermédiaires peuvent subir diverses réactions, y compris l'insertion dans les liaisons C-H et X-H (où X peut être O, N, S, etc.), conduisant à la formation de nouvelles liaisons chimiques. Les cibles moléculaires et les voies impliquées dépendent des conditions de réaction spécifiques et de la nature des substrats .
Applications De Recherche Scientifique
Ethyl 2-diazo-3-oxo-4-phenoxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-diazo-3-oxo-4-phenoxybutanoate involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can undergo various reactions, including insertion into C-H and X-H bonds (where X can be O, N, S, etc.), leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-diazo-3-oxo-3-phénylpropanoate d'éthyle
- 2-diazo-4,4,4-trifluoro-3-oxobutanoate d'éthyle
- 2-diazo-3-oxopentanoate d'éthyle
Unicité
Le 2-diazo-3-oxo-4-phénoxybutanoate d'éthyle est unique en raison de la présence du groupe phénoxy, qui confère des propriétés électroniques et stériques distinctes. Cela le rend particulièrement utile dans des transformations organiques et des applications spécifiques où d'autres composés diazo peuvent ne pas être aussi efficaces .
Propriétés
Numéro CAS |
14650-51-2 |
|---|---|
Formule moléculaire |
C12H12N2O4 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
ethyl 2-diazo-3-oxo-4-phenoxybutanoate |
InChI |
InChI=1S/C12H12N2O4/c1-2-17-12(16)11(14-13)10(15)8-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
URMHJOVHUTUYOA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=[N+]=[N-])C(=O)COC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


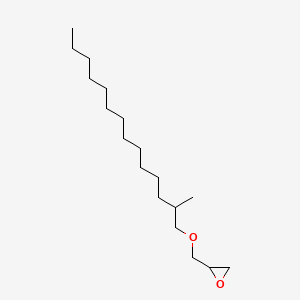
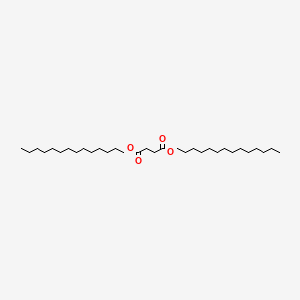
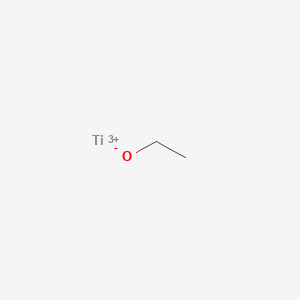

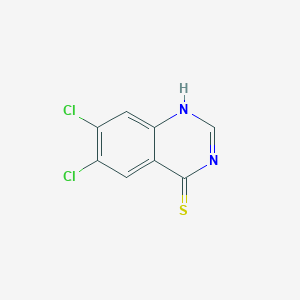
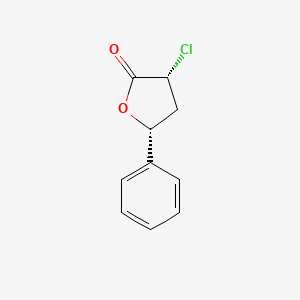

![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)


